Cyclohexanol, 4-(1,1-dimethylethyl)-1-[(phenylseleno)methyl]-
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Overview
Description
Cyclohexanol, 4-(1,1-dimethylethyl)-1-[(phenylseleno)methyl]- is an organic compound that belongs to the class of cyclohexanols This compound features a cyclohexanol ring substituted with a tert-butyl group and a phenylseleno group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanol, 4-(1,1-dimethylethyl)-1-[(phenylseleno)methyl]- typically involves the following steps:
Formation of the Cyclohexanol Ring: The cyclohexanol ring can be synthesized through the hydrogenation of phenol.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Addition of the Phenylseleno Group: The phenylseleno group can be added through a nucleophilic substitution reaction using phenylselenol and an appropriate leaving group.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. The specific methods may vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted cyclohexanol derivatives.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets and pathways. The phenylseleno group can participate in redox reactions, influencing the compound’s reactivity and biological activity. The tert-butyl group provides steric hindrance, affecting the compound’s stability and interactions.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol, 4-(1,1-dimethylethyl)-: Lacks the phenylseleno group.
Cyclohexanol, 1-[(phenylseleno)methyl]-: Lacks the tert-butyl group.
Cyclohexanol, 4-(1,1-dimethylethyl)-1-[(phenylthio)methyl]-: Contains a phenylthio group instead of a phenylseleno group.
Properties
CAS No. |
54724-66-2 |
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Molecular Formula |
C17H26OSe |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
4-tert-butyl-1-(phenylselanylmethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C17H26OSe/c1-16(2,3)14-9-11-17(18,12-10-14)13-19-15-7-5-4-6-8-15/h4-8,14,18H,9-13H2,1-3H3 |
InChI Key |
UTTVMZVYWCVCAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)(C[Se]C2=CC=CC=C2)O |
Origin of Product |
United States |
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